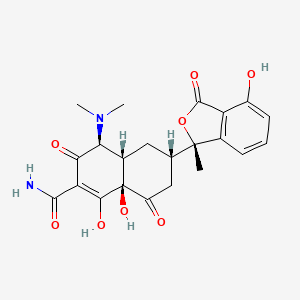

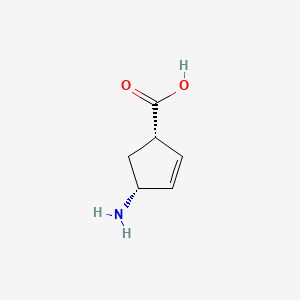

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

説明

Introduction : Amino acids and their derivatives, including those with modifications like the tetrazolyl group or spin labels, are significant in medicinal chemistry due to their biological relevance and potential as drug candidates. These derivatives exhibit unique properties that make them suitable for various applications, including drug design.

Synthesis Analysis :

- Tetrazolyl analogues and derivatives of amino acids can be synthesized with high metabolic stability and the ability to penetrate biological membranes, suggesting a methodology that might be applicable to the synthesis of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives (Popova & Trifonov, 2015).

Molecular Structure Analysis :

- The incorporation of spin label probes like TOAC into peptides, including amino acids, aids in analyzing backbone dynamics and secondary structures, which is crucial for understanding the structural aspects of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" (Schreier et al., 2012).

Chemical Reactions and Properties :

- The reactivity of amino acids with tetrazolyl groups towards forming strong hydrogen bonds and their behavior as acids and bases highlight the potential chemical reactions and properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives, which could exhibit similar reactivity patterns (Popova & Trifonov, 2015).

Physical Properties Analysis :

- Understanding the physical properties, such as solubility, stability, and membrane permeability, is essential for amino acid derivatives, especially when considering their pharmaceutical applications. The studies on tetrazolyl derivatives provide a basis for predicting the physical properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives.

Chemical Properties Analysis :

- The chemical properties, such as reactivity with other compounds, potential for forming various derivatives, and participation in peptide bonding, can be inferred from the synthesis and application of amino acids with special functional groups like tetrazolyl and spin labels.

科学的研究の応用

Helical Foldamers

cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), which shares conformational similarities with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, is utilized in the development of helical foldamers. These foldamers, comprising alternating cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and in the crystal state, offering potential applications in molecular recognition and catalysis (Kwon, Kang, Choi, & Choi, 2015).

Synthesis of Hydroxy-Substituted Derivatives

Efficient synthesis methods have been developed for hydroxy-substituted derivatives of related compounds, starting from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives. These methods yield isomers with potential applications in medicinal chemistry and drug synthesis (Benedek et al., 2008).

Metal Complex Formation

2-Aminocyclopent-1-ene-1-dithiocarboxylic acid (ACDA), which has antifungal properties, forms complexes with various transition metals. Derivatization of the amine group of ACDA yields complexes with improved solubility, suggesting applications in the development of radiopharmaceuticals binding to metals like Pb(II) and Bi(III) (Bharadwaj & Musker, 1987).

Enzymatic Synthesis Strategies

New enzymatic strategies have been developed for the synthesis of enantiopure beta- and gamma-lactams and beta- and gamma-amino acids, including (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. These methods have applications in the synthesis of biologically active compounds and pharmaceutical intermediates, like the drug Abacavir (Forró, 2011).

Peptide Incorporation

Efforts have been made in the incorporation of novel cyclopentylamines, including polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids, into peptides. Such incorporation can lead to new types of peptides with potentially unique biological activities (Fernandez et al., 2010).

作用機序

Target of Action

A related compound, (1s,4r,7ar)-4-butoxy-1-[(1r)-1-formylpropyl]-2,4,5,6,7,7a-hexahydro-1h-isoindole-3-carboxylic acid, is reported to target beta-lactamase in enterobacter cloacae .

Mode of Action

It belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

特性

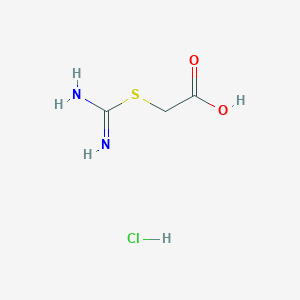

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

CAS RN |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)